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Compound of Interest

Compound Name: (+)-Bisabolangelone

Cat. No.: B1244800

Introduction: (+)-Bisabolangelone is a naturally occurring bisabolane-type sesquiterpenoid
that has been isolated from various plant sources, including species of the Angelica genus. As
a compound of interest for its potential biological activities, its unambiguous structural
identification is paramount. This technical guide provides a comprehensive overview of the
spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—
essential for the characterization of (+)-Bisabolangelone. It is intended for researchers and
professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of (+)-Bisabolangelone relies on a combination of one-dimensional
(1D) and two-dimensional (2D) NMR techniques, along with mass spectrometry to determine its
molecular formula and fragmentation pattern. The data presented below is representative of a
bisabolane sesquiterpenoid structure and is compiled based on values reported in the literature
for this class of compounds.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Experiments are typically conducted in deuterated chloroform (CDCIs) with chemical
shifts (0) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for (+)-Bisabolangelone (500 MHz, CDClIs)
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Position o (ppm) Multiplicity J (Hz)
1 6.75 t 3.8
2a 2.40 m

2B 2.25 m

3 2.15 m

4 2.55 m

5a 1.90 m

5B 1.75 m

9a 2.10 m

9B 1.95 m

10 5.10 t 7.0
12 (CHs) 1.80 s

13 (CHs) 1.65 s

14 (CHs) 1.95 s

| 15 (CH3) | 1.25 | d | 7.0 |

Table 2: 13C NMR Spectroscopic Data for (+)-Bisabolangelone (125 MHz, CDCls)
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Position o (ppm) Carbon Type
1 145.2 CH
2 28.5 CH:
3 35.1 CH
4 41.8 CH
5 26.4 CH:
6 198.5 C

7 124.5 C

8 165.0 C

9 23.1 CH2
10 121.8 CH
11 1355 C
12 (CHs) 20.8 CHs
13 (CHs) 25.7 CHs
14 (CHs) 9.5 CHs

| 15 (CHs) | 15.3 | CHs |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental formula of the
compound. High-resolution mass spectrometry (HRMS) provides the high-accuracy mass
measurement needed to confirm the molecular formula.

Table 3: Mass Spectrometry Data for (+)-Bisabolangelone
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Technique lonization Mode Observed m/z Interpretation

Calculated for

HR-ESI-MS Positive 249.1485 [M+H]*
Ci5H2103: 249.1491

| EI-MS | - | 248 [M]*, 233, 205, 163, 135, 93 | Molecular lon and characteristic fragments |

Experimental Protocols

Accurate data acquisition is fundamental to successful compound identification. The following
are generalized protocols for the key spectroscopic techniques used in the analysis of (+)-
Bisabolangelone.

Sample Preparation and Isolation

(+)-Bisabolangelone is typically isolated from the roots or aerial parts of plants like Angelica
koreana. A general procedure involves:

» Extraction: The dried and powdered plant material is extracted with a solvent such as
methanol or ethanol at room temperature.

o Fractionation: The crude extract is then suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

o Chromatography: The active fraction (e.g., chloroform fraction) is subjected to repeated
column chromatography on silica gel, followed by preparative HPLC to yield the pure
compound.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified (+)-Bisabolangelone is dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.

¢ Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

e H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
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relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments are run to differentiate between CH,
CHz, and CHs groups.

e 2D NMR Acquisition:
o COSY (Correlation Spectroscopy): ldentifies *H-tH spin-spin coupling correlations.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their
attached carbons (one-bond *1JCH coupling).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds (23JCH, 3JCH), which is crucial for piecing together

the carbon skeleton.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent (e.g., methanol or acetonitrile).

e |nstrumentation:

o High-Resolution Mass Spectrometry (HRMS): Typically performed on a Time-of-Flight
(TOF) or Orbitrap mass analyzer coupled with an Electrospray lonization (ESI) source to
accurately determine the elemental composition.

o Electron lonization Mass Spectrometry (EI-MS): Often performed using a Gas
Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced, ionized
by a high-energy electron beam (typically 70 eV), and the resulting fragmentation pattern

is analyzed.

o Data Analysis: The molecular ion peak is identified to determine the molecular weight. The
fragmentation pattern is analyzed to provide structural information, which can be compared
to databases or predicted fragmentation pathways to support the proposed structure.
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Visualization of Workflow

The structural elucidation of a natural product like (+)-Bisabolangelone follows a logical
workflow that integrates various spectroscopic technigues. The diagram below illustrates this
systematic process.
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Workflow for Spectroscopic Identification of (+)-Bisabolangelone
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Caption: Workflow for the isolation and structural elucidation of (+)-Bisabolangelone.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (+)-
Bisabolangelone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244800#spectroscopic-data-of-bisabolangelone-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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